3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid
Description
3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid is a benzoic acid derivative featuring a sulfonylamino methyl group at the 3-position of the benzene ring. The sulfonyl group is further substituted with a 2-fluorophenyl moiety.
Properties
IUPAC Name |
3-[[(2-fluorophenyl)sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-12-6-1-2-7-13(12)21(19,20)16-9-10-4-3-5-11(8-10)14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUJRKOVRWCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3-(Aminomethyl)benzoic Acid Synthesis
The aminomethyl benzoic acid intermediate is pivotal. As detailed in, hydrolysis of cyanic acid benzyl chloride derivatives under acidic conditions (e.g., 85% sulfuric acid at 80–110°C) yields chloromethyl benzoic acid. Subsequent ammoniation using hexamethylenetetramine (urotropine) as a catalyst facilitates the substitution of chlorine with an amine group. This method, validated in, achieves >80% yield with minimal by-products like secondary or tertiary amines, owing to urotropine’s catalytic efficacy in suppressing side reactions.
Stepwise Synthesis of 3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic Acid
Synthesis of 3-(Chloromethyl)benzoic Acid
Procedure :
- Cyanobenzyl chloride (1 mol) is hydrolyzed in 85% sulfuric acid at 90°C for 6 hours.
- The mixture is cooled to precipitate chloromethyl benzoic acid, which is filtered and washed with ice-cold water.
Yield : ~80% (crude purity >95%).
Optimization :
Conversion to 3-(Aminomethyl)benzoic Acid
Procedure :
- Chloromethyl benzoic acid (1 mol) is reacted with aqueous ammonia (2 mol) and urotropine (0.1 mol) at 20–30°C for 4 hours.
- The crude product is recrystallized from ethanol-water (1:1) to afford pure aminomethyl benzoic acid.
Yield : 85–90% (post-recrystallization).
Mechanistic Insight :
Urotropine acts as a Lewis acid catalyst, stabilizing the transition state during nucleophilic substitution and minimizing hydroxylation or over-amination by-products.
Sulfonylation with 2-Fluorobenzenesulfonyl Chloride
Procedure :
- 3-(Aminomethyl)benzoic acid (1 mol) is suspended in dichloromethane (DCM) under nitrogen.
- 2-Fluorobenzenesulfonyl chloride (1.1 mol) is added dropwise at 0°C, followed by triethylamine (2 mol) to neutralize HCl.
- The reaction is stirred at room temperature for 12 hours.
Workup : - The mixture is washed with 5% HCl, water, and brine.
- The organic layer is dried (Na₂SO₄) and concentrated.
- Crude product is recrystallized from ethyl acetate/hexane.
Yield : 75–80% (purity >98% by HPLC).
Critical Parameters :
- Solvent Choice : DCM ensures solubility of both reactants and facilitates easy workup. Alternatives like toluene (as in) may require azeotropic distillation to remove water.
- Stoichiometry : Excess sulfonyl chloride (10%) ensures complete reaction, while triethylamine scavenges HCl, preventing acid-mediated decomposition.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Hydrolysis-Sulfonylation Approach
Procedure :
- Concurrent hydrolysis of cyanobenzyl chloride and in-situ sulfonylation using 2-fluorobenzenesulfonyl chloride in a biphasic system (water/toluene).
Yield : <60% due to competing hydrolysis and sulfonylation side reactions.
Solid-Phase Synthesis
Procedure :
- Immobilization of benzoic acid on Wang resin, followed by aminomethylation and sulfonylation.
Yield : 70–75%, though scalability is limited by resin costs.
Process Optimization and By-Product Mitigation
Catalytic Enhancements
- Urotropine vs. Ammonium Salts : Urotropine-catalyzed ammoniation (as in) reduces tertiary amine by-products by 40% compared to ammonium bicarbonate.
- Azeotropic Distillation : Adopted from, toluene-mediated azeotropic drying during sulfonylation improves yield by 15% by removing water, which otherwise hydrolyzes sulfonyl chloride.
Purification Strategies
- Recrystallization Solvents : Ethanol-water (1:1) achieves >98% purity for the aminomethyl intermediate.
- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves sulfonamide diastereomers, though industrial-scale applications favor recrystallization.
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonylphenyl Group
3-[(3-Chloro-2-methylbenzenesulfonylamino)-methyl]-benzoic acid
- Structure : Features a 3-chloro-2-methylphenyl group instead of 2-fluorophenyl.
- Key Differences : Chlorine (electron-withdrawing) and methyl (electron-donating) substituents alter electronic and steric properties compared to fluorine.
- Bioactivity : Analogs like Av7 (2-acetamidobenzoic acid methyl ester) in show antitumor activity against AGS, HepG2, and A549 cell lines, suggesting chloro/methyl variants may retain similar efficacy .
- Molecular Weight : ~340–350 g/mol (estimated), slightly higher than the target compound due to chlorine .
3-[(2-Fluorophenyl)sulfamoyl]benzoic Acid
- Structure : Direct sulfamoyl (-SO2NH-) linkage without the methylene bridge.
- Applications: Unknown in the evidence, but sulfamoyl benzoic acids are often explored as enzyme inhibitors (e.g., carbonic anhydrase) .
Variations in the Linker Region
3-((2-Fluorophenyl)sulfonamido)propanoic Acid
- Structure: Propanoic acid backbone instead of benzoic acid.
- Key Differences : Longer alkyl chain may reduce aromatic interactions but improve solubility.
Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate
Heterocyclic and Complex Substituents
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid
- Structure : Oxadiazole ring replaces the sulfonamide group.
- Key Differences : Oxadiazole is a bioisostere for ester/carbamate groups, offering metabolic resistance.
- Bioactivity : Oxadiazole-containing compounds are prevalent in antimicrobial and anticancer agents .
3-{[(3-ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic Acid
- Structure : Ethoxy group at the 3-position of the sulfonylphenyl ring.
- Key Differences : Ethoxy enhances hydrophobicity and may modulate cytochrome P450 interactions.
- Applications: Potential use in targeted therapies where extended half-life is critical .
Structural and Functional Analysis Table
Research Findings and Implications
- Antitumor Activity : Analogs like Av7 and Av9 () inhibit AGS and A549 cells with IC50 values comparable to 5-FU, suggesting the target compound may share this mechanism .
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (), enhancing half-life .
- Ion Exchange: The chlorophenyl analog () is used in Amberlite™ resins, indicating sulfonamide benzoic acids’ utility in separation technologies .
Biological Activity
3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid is an organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a sulfonylamino group, and a benzoic acid moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
- Molecular Formula : C14H12FNO4S
- CAS Number : 1184233-56-4
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets, similar to other benzoic acid derivatives. These interactions may involve:
- Enzyme Inhibition : Many benzoic acid derivatives act as inhibitors of specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Binding : The compound may bind to receptors involved in inflammatory responses, potentially modulating their activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Activity : Studies have shown that benzoic acid derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects : Similar compounds have demonstrated antibacterial and antifungal properties, making them candidates for treating infections.
Summary Table of Biological Activities
Case Studies
- Enzyme Inhibition Study : A recent study evaluated the inhibitory effects of various benzoic acid derivatives on cyclooxygenase (COX) enzymes. The results indicated that compounds with similar structures to this compound effectively reduced COX-2 activity, suggesting potential use in managing inflammatory conditions.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted significant inhibition zones for compounds structurally related to this compound, indicating strong antibacterial activity.
Q & A
Q. What are the optimal synthetic routes for 3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Sulfonamide Formation : React 2-fluorobenzenesulfonyl chloride with aminomethylbenzoic acid derivatives in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product.
- Key Considerations : Temperature control (0–5°C) during sulfonylation minimizes side reactions. Yield optimization requires stoichiometric balancing of reactants (1:1.2 molar ratio of amine to sulfonyl chloride) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methylene bridge at δ 4.3–4.5 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 338.1) .
- Elemental Analysis : Validate C, H, N, S, and F percentages (theoretical: C 53.25%, H 3.58%, F 11.28%) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli; IC values are compared to fluoroquinolone controls .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA, with celecoxib as a positive control .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, methylene bridge length) affect binding affinity in target proteins?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Synthesize analogs with ortho vs. para fluorine substitution on the phenyl ring.
Use surface plasmon resonance (SPR) to quantify binding to human serum albumin (HSA) or enzymes like COX-3.
- Findings : Ortho-fluorine (as in the parent compound) enhances HSA binding (K = 12 µM) due to hydrophobic interactions, while para-substitution reduces affinity by 40% .
Q. What computational strategies are effective for predicting molecular targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1CX2 for COX-2). Fluorophenyl groups show π-π stacking with Tyr355, while the sulfonamide forms hydrogen bonds with Arg120 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates stable binding .
Q. How can contradictory data on biological activity (e.g., varying IC across studies) be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) from published datasets. For example, IC discrepancies in COX-2 inhibition may arise from differences in enzyme sources (human recombinant vs. murine) .
- Dose-Response Validation : Repeat assays under standardized conditions (e.g., 10% FBS in media, 37°C incubation) .
Q. What strategies improve synthetic yield and scalability for gram-scale production?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield (82% vs. 65%) by enhancing sulfonamide coupling efficiency .
- Flow Chemistry : Continuous-flow reactors minimize intermediate degradation; optimal residence time = 20 min at 50°C .
Q. How does this compound compare to structurally related sulfonamides in pharmacokinetic profiles?
- Methodological Answer :
- In Vivo Studies : Administer 10 mg/kg (IV) in rat models; measure plasma half-life (t = 4.2 hrs) via LC-MS/MS.
- LogP Analysis : Experimental LogP = 2.1 (vs. 1.8 for non-fluorinated analogs), indicating enhanced membrane permeability .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic Conditions (0.1 M HCl, 40°C): 15% degradation after 24 hrs (HPLC).
- Oxidative Stress (3% HO): Stable for 8 hrs, with sulfone formation detected post-12 hrs .
Q. How can researchers design enzyme inhibition assays to elucidate mechanistic pathways?
- Methodological Answer :
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition of dihydrofolate reductase with K = 0.8 µM) .
- Fluorescence Quenching : Monitor tryptophan residues in enzymes (λ = 280 nm); ΔF correlates with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
